3-Fluoro-3-metilpiperidina

Descripción general

Descripción

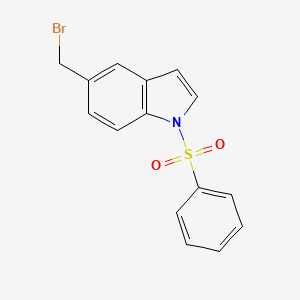

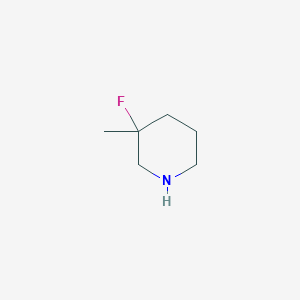

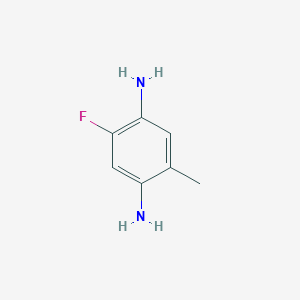

3-Fluoro-3-methylpiperidine is a chemical compound with the molecular formula C6H12FN . It has a molecular weight of 117.16 g/mol. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, including 3-Fluoro-3-methylpiperidine, has been a subject of interest in recent scientific literature . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis

The molecular structure of 3-Fluoro-3-methylpiperidine is characterized by the presence of a fluorine atom and a methyl group attached to the same carbon atom in the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives, including 3-Fluoro-3-methylpiperidine, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Síntesis de compuestos farmacéuticos

3-Fluoro-3-metilpiperidina: es un valioso bloque de construcción en la síntesis de diversos compuestos farmacéuticos. Su estructura es fundamental en la construcción de moléculas que exhiben una amplia gama de actividades farmacológicas. La incorporación del átomo de flúor puede alterar significativamente la actividad biológica y la estabilidad metabólica de estos compuestos, haciéndolos más efectivos como agentes terapéuticos .

Desarrollo de fármacos para el sistema nervioso central (SNC)

Los derivados de la piperidina, incluida la This compound, a menudo se exploran por su potencial para tratar trastornos del SNC. Pueden servir como precursores para la síntesis de ligandos que pueden interactuar con receptores neuronales, lo que potencialmente conduce a nuevos tratamientos para enfermedades como el Alzheimer, el Parkinson y la esquizofrenia .

Desarrollo de bibliotecas de compuestos fluorados

Finalmente, la this compound puede contribuir al desarrollo de bibliotecas de compuestos fluorados. Estas bibliotecas son esenciales para los programas de descubrimiento de fármacos, ya que permiten la detección rápida de compuestos con actividad farmacológica potencial.

Cada una de estas aplicaciones demuestra la versatilidad e importancia de la This compound en la investigación científica. Su papel en el avance de diversos campos de estudio subraya el valor del compuesto en los esfuerzos científicos actuales y futuros .

Safety and Hazards

Mecanismo De Acción

Target of Action

Piperidine derivatives are known to interact with a variety of biological targets. For instance, some piperidine derivatives have been found to exhibit anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its target. For example, some piperidine derivatives are known to interact with key signaling pathways involved in cancer progression, including the STAT-3, NF-κB, PI3k/Aκt pathways .

Biochemical Pathways

Piperidine derivatives can affect a variety of biochemical pathways. For instance, some piperidine derivatives have been found to regulate crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives can also vary widely. For example, the introduction of fluorine atoms into molecules has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .

Result of Action

The result of the action of piperidine derivatives can include a range of cellular and molecular effects. For instance, some piperidine derivatives have been found to inhibit cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Action Environment

The action of piperidine derivatives can be influenced by a variety of environmental factors. For example, the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety can influence the biological activities of fluorinated piperidine derivatives .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-3-methylpiperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, with some involving covalent bonding, while others may involve non-covalent interactions such as hydrogen bonding or van der Waals forces.

Cellular Effects

The effects of 3-Fluoro-3-methylpiperidine on cellular processes are diverse and can impact various types of cells. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in downstream signaling pathways that affect cell proliferation, differentiation, and apoptosis . Additionally, 3-Fluoro-3-methylpiperidine can alter gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes . These effects on cellular metabolism can result in changes in energy production, biosynthesis, and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, 3-Fluoro-3-methylpiperidine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes or receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction . For instance, 3-Fluoro-3-methylpiperidine may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

The effects of 3-Fluoro-3-methylpiperidine can change over time in laboratory settings, influenced by factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to 3-Fluoro-3-methylpiperidine can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Fluoro-3-methylpiperidine can vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular and physiological processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

3-Fluoro-3-methylpiperidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . The involvement of specific enzymes, such as cytochrome P450s, in the metabolism of 3-Fluoro-3-methylpiperidine can influence its metabolic flux and the levels of metabolites produced . These metabolic pathways play a crucial role in determining the compound’s overall bioavailability and activity within biological systems.

Transport and Distribution

The transport and distribution of 3-Fluoro-3-methylpiperidine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cellular membranes through active or passive transport mechanisms, depending on its physicochemical properties . Once inside the cell, it may interact with specific binding proteins that facilitate its localization and accumulation in particular cellular compartments . The distribution of 3-Fluoro-3-methylpiperidine within tissues can also be influenced by factors such as blood flow, tissue permeability, and the presence of transport barriers.

Subcellular Localization

The subcellular localization of 3-Fluoro-3-methylpiperidine can impact its activity and function within cells. This compound may be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression . The subcellular localization of 3-Fluoro-3-methylpiperidine is a critical factor in determining its overall impact on cellular processes and functions.

Propiedades

IUPAC Name |

3-fluoro-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FN/c1-6(7)3-2-4-8-5-6/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUPLHUOEAEDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)

![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)